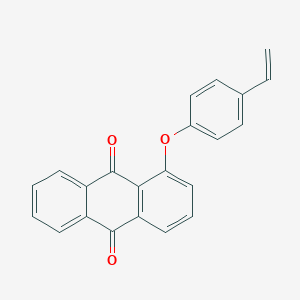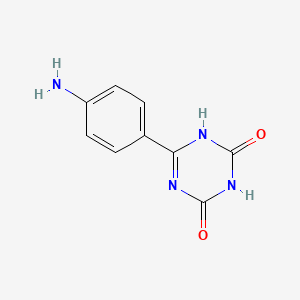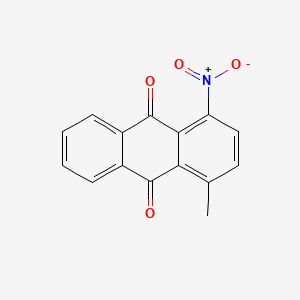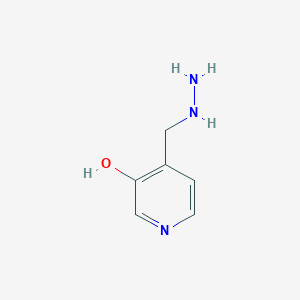
4-(Hydrazinylmethyl)pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydrazinylmethyl)pyridin-3-ol is a heterocyclic organic compound that features a pyridine ring substituted with a hydrazinylmethyl group at the 4-position and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydrazinylmethyl)pyridin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with pyridin-3-ol, which is commercially available or can be synthesized from pyridine derivatives.
Hydrazinylmethylation: The introduction of the hydrazinylmethyl group can be achieved through a nucleophilic substitution reaction. This involves reacting pyridin-3-ol with formaldehyde and hydrazine under acidic conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Hydrazinylmethyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The hydrazinyl group can be reduced to form an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a pyridin-3-one derivative, while reduction of the hydrazinyl group would yield a methylamine derivative.
Scientific Research Applications
4-(Hydrazinylmethyl)pyridin-3-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound can be used to study enzyme interactions and inhibition due to its ability to form stable complexes with metal ions.
Materials Science: It can be used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its chelating properties.
Mechanism of Action
The mechanism of action of 4-(Hydrazinylmethyl)pyridin-3-ol involves its interaction with molecular targets such as enzymes and metal ions. The hydrazinyl group can form stable complexes with metal ions, which can inhibit enzyme activity or alter the function of metalloproteins. Additionally, the hydroxyl group can participate in hydrogen bonding, further stabilizing these interactions.
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-ol: Similar to 4-(Hydrazinylmethyl)pyridin-3-ol but with the hydroxyl group at the 2-position.
Pyridin-4-ol: Similar but with the hydroxyl group at the 4-position.
Hydrazinylmethylpyridine: Lacks the hydroxyl group but has the hydrazinylmethyl group.
Uniqueness
This compound is unique due to the presence of both the hydrazinylmethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
4-(hydrazinylmethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H9N3O/c7-9-3-5-1-2-8-4-6(5)10/h1-2,4,9-10H,3,7H2 |
InChI Key |
XINOXIOPZOZTLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1CNN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5'-Bromospiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2',4(1'H)-dione](/img/structure/B13128742.png)
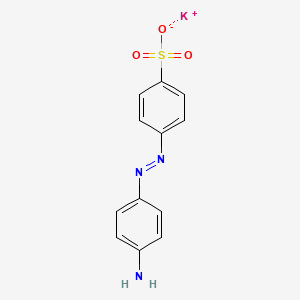

![Hexadecanamide,N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-,ammoniumsalt](/img/structure/B13128765.png)
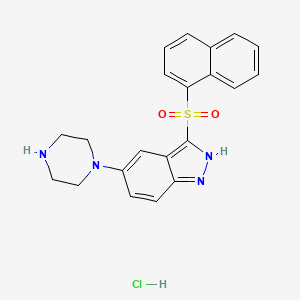
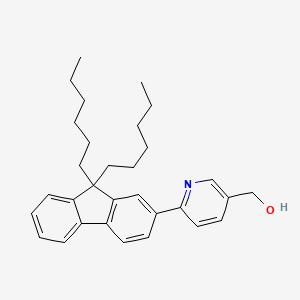
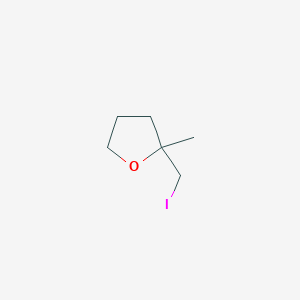
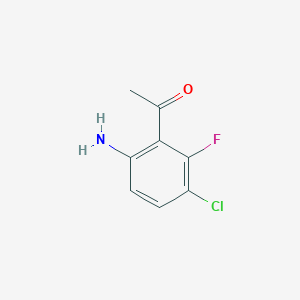
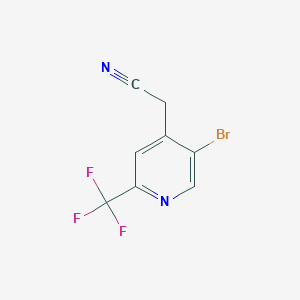
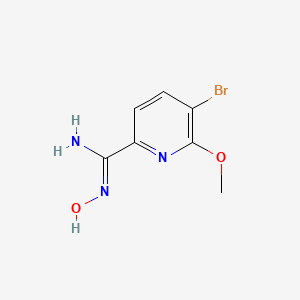
![7-(4-Methylpiperazin-1-yl)-N-phenylthiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B13128800.png)
